1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea
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Overview
Description
1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea is a complex organic compound that features a unique combination of triazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click chemistry” reaction. The pyrazole ring is often synthesized via the condensation of hydrazine with a 1,3-diketone.
Once the intermediates are prepared, they are coupled through a series of reactions involving methylation and urea formation. The final step involves the reaction of the triazole and pyrazole intermediates with a methyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenylpyrazol-4-yl)methyl]urea
- 1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propylpyrazol-4-yl)methyl]urea
Uniqueness
1-Methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea is unique due to its specific combination of triazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-methyl-1-[(1-methyltriazol-4-yl)methyl]-3-[(1-phenyl-3-propan-2-ylpyrazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-14(2)18-15(11-26(22-18)17-8-6-5-7-9-17)10-20-19(27)24(3)12-16-13-25(4)23-21-16/h5-9,11,13-14H,10,12H2,1-4H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNCBZDJEOAWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CNC(=O)N(C)CC2=CN(N=N2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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